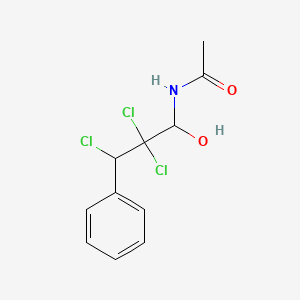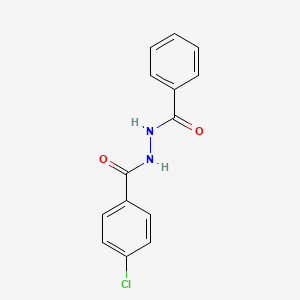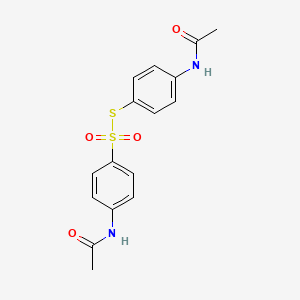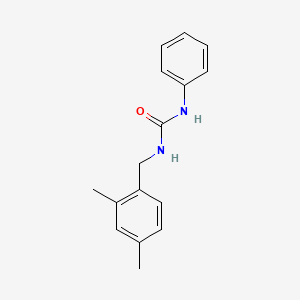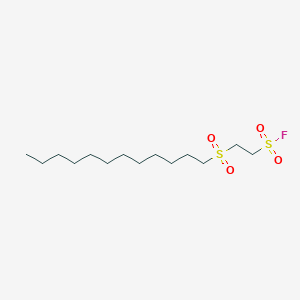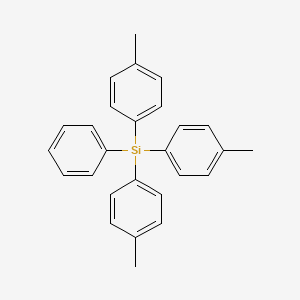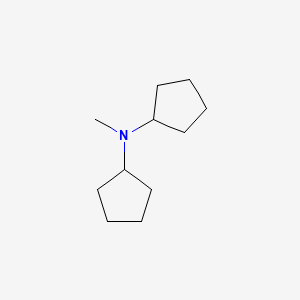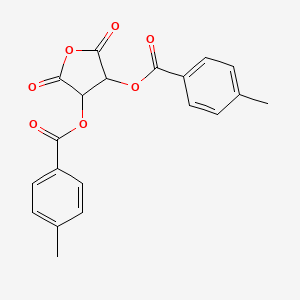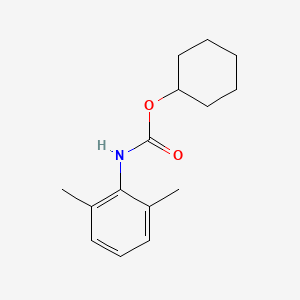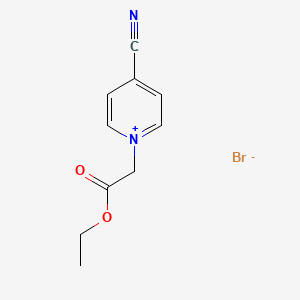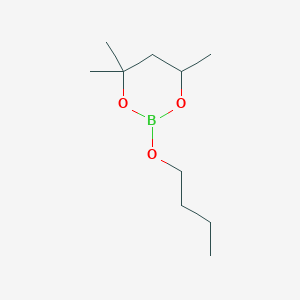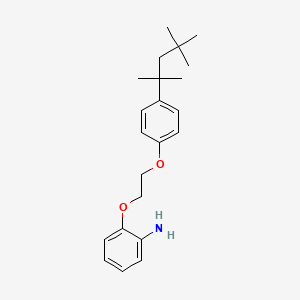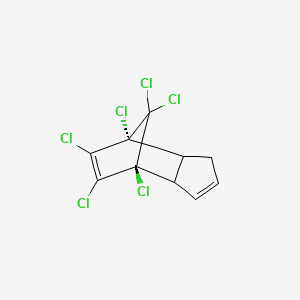
Chlorden, PESTANAL(R), analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorden, PESTANAL®, analytical standard, also known as 1,7,8,9,10,10-Hexachlorotricyclo[4.3.12,5]deca-3,8-diene, is a chlorinated hydrocarbon pesticide. It is primarily used as an analytical standard in various scientific studies and environmental monitoring due to its well-defined chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorden is synthesized through a series of chlorination reactions. The starting material, hexachlorocyclopentadiene, undergoes a Diels-Alder reaction with cyclopentadiene to form the intermediate compound. This intermediate is then subjected to further chlorination to yield Chlorden .
Industrial Production Methods
Industrial production of Chlorden involves large-scale chlorination processes under controlled conditions to ensure high purity and yield. The reaction is typically carried out in the presence of catalysts and at specific temperatures to optimize the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorden undergoes various chemical reactions, including:
Oxidation: Chlorden can be oxidized to form chlorinated epoxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and epoxides, which are often studied for their environmental impact and toxicity .
Applications De Recherche Scientifique
Chlorden is widely used in scientific research for:
Environmental Monitoring: As an analytical standard to detect and quantify pesticide residues in environmental samples.
Toxicological Studies: To study the toxic effects of chlorinated hydrocarbons on living organisms.
Chemical Research: To understand the reactivity and degradation pathways of chlorinated pesticides.
Industrial Applications: Used in the formulation of other chemical products and as a reference material in quality control processes.
Mécanisme D'action
Chlorden exerts its effects primarily through interaction with the nervous system of insects. It acts by disrupting the normal function of the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled neuronal firing and eventual death of the insect. This mechanism is similar to other chlorinated hydrocarbon pesticides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aldrin
- Dieldrin
- Heptachlor
- Endrin
Uniqueness
Chlorden is unique due to its specific chemical structure, which provides distinct reactivity and environmental persistence. Compared to similar compounds, Chlorden has a higher degree of chlorination, which contributes to its stability and effectiveness as a pesticide .
Propriétés
Formule moléculaire |
C10H6Cl6 |
|---|---|
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
(1S,7R)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2/t4?,5?,8-,9+/m0/s1 |
Clé InChI |
XCJXQCUJXDUNDN-DIVXIXLHSA-N |
SMILES isomérique |
C1C=CC2C1[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)
